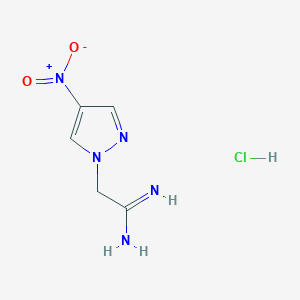

2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride

CAS No.: 1423029-01-9

Cat. No.: VC2882506

Molecular Formula: C5H8ClN5O2

Molecular Weight: 205.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423029-01-9 |

|---|---|

| Molecular Formula | C5H8ClN5O2 |

| Molecular Weight | 205.6 g/mol |

| IUPAC Name | 2-(4-nitropyrazol-1-yl)ethanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H7N5O2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H |

| Standard InChI Key | NOSZXGQPQYWVLY-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(=N)N)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=C(C=NN1CC(=N)N)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structure

2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a pyrazole derivative with the chemical formula C5H8ClN5O2 and a molecular weight of 205.6 g/mol. This compound is cataloged in chemical databases with the CAS registry number 1423029-01-9, which serves as its unique identifier in scientific literature and commercial repositories.

The compound's structure features a pyrazole ring with a nitro group substitution at the 4-position. The pyrazole ring is connected to an ethanimidamide moiety, and the entire molecule exists as a hydrochloride salt. This structural arrangement confers specific properties that make it relevant for various applications, particularly in medicinal chemistry research.

Nomenclature and Identifiers

The systematic IUPAC name for this compound is 2-(4-nitropyrazol-1-yl)ethanimidamide;hydrochloride. For database searching and chemical informatics purposes, the compound can be identified using its Standard InChI: InChI=1S/C5H7N5O2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H. Additionally, its Standard InChIKey is NOSZXGQPQYWVLY-UHFFFAOYSA-N, which provides a fixed-length string representation that can be used for web searches and database queries.

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClN5O2 |

| Molecular Weight | 205.6 g/mol |

| CAS Number | 1423029-01-9 |

| Chemical Class | Pyrazole derivative |

| IUPAC Name | 2-(4-nitropyrazol-1-yl)ethanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H7N5O2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H |

| Standard InChIKey | NOSZXGQPQYWVLY-UHFFFAOYSA-N |

Mechanism of Action and Biological Significance

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. While specific research on this exact compound is limited in the available literature, studies of structurally related pyrazole derivatives suggest potential interactions with various biological systems.

Molecular Interactions

The compound's biological activity likely stems from the functional groups present in its structure. The nitro group at the 4-position of the pyrazole ring may serve as a hydrogen bond acceptor, while the amidine group can function as both a hydrogen bond donor and acceptor. These characteristics enable the molecule to interact with binding pockets of enzymes or receptors, potentially modulating their function.

Research into compounds with similar structural features often includes kinetic studies and binding affinity assessments to elucidate their effects on biological systems. For 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride, such studies would provide valuable insights into its specific molecular targets and the nature of these interactions.

Comparison with Related Compounds

When comparing 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride with structurally similar compounds, it is notable that related pyrazole derivatives have demonstrated various biological activities. For instance, some pyrazole-containing compounds have shown promising antiplasmodial activity, as evidenced by research on structurally related molecules .

The importance of the nitro group in position 4 of the pyrazole ring may be particularly significant. In studies of related compounds, nitro-substituted derivatives often showed higher biological activity compared to their amino analogs . For example, in research on antiplasmodial compounds, certain nitro-substituted derivatives exhibited activity in sub-micromolar concentrations .

Analytical Methods and Characterization

Comprehensive characterization of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is essential for confirming its identity and purity. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the compound's structure and composition. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the chemical environment of hydrogen and carbon atoms in the molecule. For 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride, characteristic signals would be expected for the pyrazole ring protons and the ethanimidamide moiety.

Infrared (IR) spectroscopy would show distinctive absorption bands for functional groups such as the nitro group, C=N bonds, and N-H stretching vibrations. Mass spectrometry would provide information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride. These methods can detect impurities present in trace amounts, which is crucial for compounds intended for biological testing or pharmaceutical development.

Future Research Perspectives

The field of pyrazole chemistry continues to evolve, with new applications and synthesis methods being discovered regularly. For 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride, several promising research directions warrant exploration.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would provide valuable insights into how structural modifications affect the biological activity of this compound. By systematically varying substituents on the pyrazole ring or modifying the ethanimidamide moiety, researchers could potentially develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties .

Research on related compounds has demonstrated that subtle structural changes can significantly impact biological activity. For instance, studies on certain pyrazole derivatives have shown that the position and nature of substituents on the aromatic rings can dramatically affect their antiplasmodial activity .

Exploration of Biological Targets

Identifying the specific biological targets with which 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride interacts would be a valuable contribution to the field. Molecular docking studies, binding assays, and other computational and experimental approaches could help elucidate its mechanism of action and potential therapeutic applications.

Given the structural features of this compound, it might interact with various enzymes or receptors involved in disease processes. Exploring these interactions could lead to the development of novel therapeutic strategies for conditions ranging from infectious diseases to cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume